3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride
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Overview
Description
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O. It is a crystalline solid that is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Preparation Methods
The synthesis of 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride can be achieved through various methods. One common synthetic route involves the reaction of 3-chloropyridine with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Chemical Reactions Analysis
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to yield different products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride has shown promising applications in various scientific experiments, particularly in neuroscience research and drug discovery. It is used as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological conditions such as pain management, depression, anxiety, and addiction. Additionally, it is employed in chemical synthesis and biological studies to understand its effects on different molecular targets and pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, thereby influencing neuronal activity and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect receptors and enzymes related to neurotransmission .
Comparison with Similar Compounds
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
3-Chloro-5-(morpholin-4-yloxy)pyridine dihydrochloride: This compound has a morpholine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-5-piperidin-4-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQCCSGDBQQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CN=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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